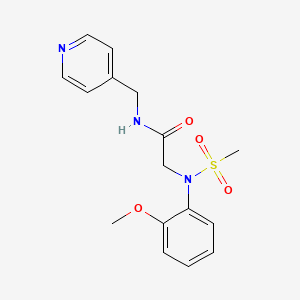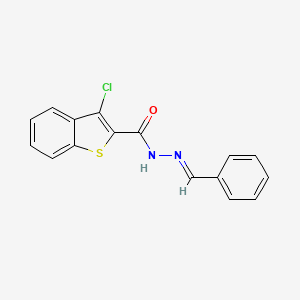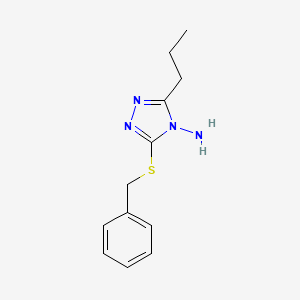![molecular formula C20H25N5O2 B5571162 4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine](/img/structure/B5571162.png)
4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine" belongs to a class of morpholine derivatives. Morpholines and their derivatives are known for their biological activities and have been the subject of numerous studies due to their pharmacological importance.
Synthesis Analysis
- Synthesis of Morpholine Derivatives : Morpholine derivatives are typically synthesized through multi-step reactions involving condensation, chlorination, and nucleophilic substitution. For instance, Lei et al. (2017) outlined a method for synthesizing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives with a total yield of 43% (Lei, Wang, Xiong, & Lan, 2017).
Molecular Structure Analysis
- Crystal Structures : The crystal structure of morpholine derivatives can be complex. For example, Aydinli et al. (2010) described the crystal structures of specific morpholine derivatives, noting monoclinic space groups and chair conformations of the morpholine rings (Aydinli, Sayil, & Ibiş, 2010).
- Structural Exploration : Prasad et al. (2018) discussed the structural characterization of a morpholino compound using various spectroscopic methods and X-ray diffraction studies, indicating the importance of such techniques in understanding molecular structure (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Chemical Reactions and Properties
- Reactivity with Amines : Yakubkene and Vainilavichyus (1998) studied the reactivity of a pyrimidinone derivative with amines like piperidine and morpholine, revealing the complexity of reactions involving morpholine derivatives (Yakubkene & Vainilavichyus, 1998).
Physical Properties Analysis
- Spectroscopic Properties : Aydinli et al. (2010) also investigated the spectroscopic properties of morpholine derivatives, providing insights into their physical characteristics (Aydinli, Sayil, & Ibiş, 2010).
Chemical Properties Analysis
- Chemical Activity : The chemical properties of morpholine derivatives can be diverse. For instance, Samanta et al. (2009) explored morpholine derivatives as inhibitors of ribonuclease A, showcasing their potential biochemical activities (Samanta, Leonidas, Dasgupta, Pathak, Zographos, & Oikonomakos, 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical structure of 4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine includes components that are key in various synthetic pathways and chemical reactions. For instance, morpholine derivatives, such as those synthesized from β-enamino esters involving reactions with morpholine, have been shown to yield functionalized tetrahydropyrimidin-2-thiones with good diastereoselectivity under certain conditions, suggesting potential utility in synthesizing complex pyrimidine-based compounds (Liu et al., 2014). Similarly, microwave-assisted synthesis methods have been employed to create novel pyrimidine derivatives with potential pharmacological applications, highlighting the versatility of pyrimidine and morpholine in drug development (Chaudhary et al., 2012).
Drug Development and Molecular Interaction
In the context of drug development, 4-(Pyrimidin-4-yl)morpholines have been recognized as significant pharmacophores in the inhibition of PI3K and PIKKs, crucial components in the PI3K-AKT-mTOR signaling pathway, often implicated in cancer. The unique structural elements of morpholine, including its ability to adopt co-planar conformations with adjacent aromatic cores, underscore its role in designing selective kinase inhibitors (Hobbs et al., 2019).
Bioactive Compound Synthesis
The synthesis of bioactive compounds utilizing morpholine and pyrimidine derivatives has been extensively studied. For instance, novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen have been synthesized for potential topical drug delivery, indicating the role of morpholine derivatives in enhancing drug solubility and permeation (Rautio et al., 2000). Furthermore, the synthesis of pyridine derivatives with insecticidal properties involves morpholine components, demonstrating the utility of such compounds in developing agrochemicals (Bakhite et al., 2014).
Advanced Material Development
Morpholine and pyrimidine derivatives are also involved in the development of advanced materials. For example, the synthesis of novel 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine and morpholine for drug discovery showcases the application of these compounds in creating building blocks with increased size and conformational flexibility, potentially leading to the development of new pharmacologically active molecules (Feskov et al., 2019).
Wirkmechanismus
The mechanism of action of piperidine and morpholine derivatives can vary widely depending on the specific compound and its biological targets. For example, some piperidine derivatives have been found to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, and antipsychotic properties .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15-22-18(13-19(23-15)24-9-11-27-12-10-24)17-3-2-8-25(14-17)20(26)16-4-6-21-7-5-16/h4-7,13,17H,2-3,8-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQXVJGYNUDBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)C3CCCN(C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(1-Isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5571082.png)

![3-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)propyl (4-chlorophenyl)carbamate](/img/structure/B5571095.png)
![1-benzyl-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571108.png)
![3-isobutyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571121.png)
![1-methyl-2-[(1-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5571137.png)
![N-[2-(5-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B5571144.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B5571168.png)
![1-benzyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5571175.png)
![{1-(aminocarbonyl)-2-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]hydrazino}acetic acid](/img/structure/B5571182.png)
![2-[(3-bromobenzoyl)amino]benzamide](/img/structure/B5571188.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]piperazine](/img/structure/B5571194.png)